3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
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Overview
Description
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one is an organic compound with a complex structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with methoxyimino compounds under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the methoxyimino group.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzofuran-1-one
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds like benzofuran and benzopyran derivatives, which have different heterocyclic rings and, consequently, different reactivity and biological activity.
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFAWSSVWVIYRL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C2=CC=CC=C2C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C2=CC=CC=C2C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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